Ethyl 5-aminoquinoline-3-carboxylate
Description
Ethyl 5-aminoquinoline-3-carboxylate is a quinoline derivative featuring an amino (-NH₂) group at position 5 and an ethyl ester (-COOEt) at position 2. Quinoline derivatives are widely studied for pharmaceutical applications, including antimicrobial, anticancer, and antimalarial activities, owing to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
ethyl 5-aminoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQHVDNHKUISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233161 | |
| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-22-6 | |
| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminoquinoline-3-carboxylate typically involves the reaction of 5-aminoquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 5-aminoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 5-aminoquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain enzymes in the malaria parasite, leading to its death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent-driven properties are compared below:
Table 1: Substituent Profiles and Molecular Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound likely increases basicity and nucleophilicity compared to halogenated analogs (e.g., 6-Cl in ), which are more lipophilic and electron-deficient.
- Melting Points: The oxo derivative in has a notably high melting point (270–272°C), attributed to strong intermolecular hydrogen bonding. The amino-substituted compound may exhibit lower melting points due to reduced crystallinity.
- Synthetic Accessibility: Ethyl 3-chloroquinoxaline-2-carboxylate (similar to ) is synthesized via amination of chlorinated intermediates. This compound could follow analogous routes, substituting chloro with amino groups.
Biological Activity
Ethyl 5-aminoquinoline-3-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula , featuring a quinoline backbone that is known for its pharmacological applications. The presence of an amino group and a carboxylate ester functional group enhances its reactivity and potential for therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were comparable to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable |
| Escherichia coli | 16 | About 50% of ampicillin |
2. Anticancer Activity
This compound has demonstrated promising anticancer effects in various studies. A notable study reported that derivatives of this compound significantly inhibited the growth of HeLa and HT-29 cancer cell lines. The IC50 values were recorded at 0.737 µM for HeLa cells and 1.194 µM for HT-29 cells .
Case Study: Anticancer Mechanism
In vitro studies revealed that this compound induced early apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting cell migration and colony formation. This suggests a mechanism involving mitochondrial dysfunction and apoptotic pathways, making it a candidate for further drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the molecular structure of this compound can enhance its biological activities. For instance, variations in the alkyl chains at the N-1 position of related compounds have shown differing levels of inhibitory effects on tumor cell growth, highlighting the importance of structural modifications .
Table 2: Comparison of Structural Variants
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-aminoquinoline-3-carboxylate | Similar quinoline structure | Different activity profile |
| Ethyl 6-aminoquinoline-2-carboxylate | Variation in amino group position | Distinct pharmacological effects |
| Ethyl 5-amino-4-cyanopyrazole | Contains a pyrazole ring | Different reactivity |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. In the context of anticancer activity, it may inhibit specific enzymes or modulate receptor interactions, affecting key signaling pathways involved in cell proliferation and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
